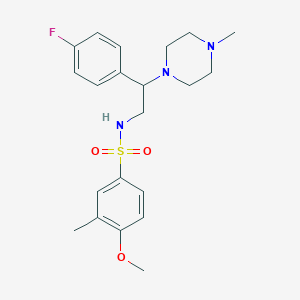
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O3S and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H28FN3O3S
- Molecular Weight : 397.53 g/mol
The biological activity of this compound primarily stems from its interaction with various molecular targets, including:
- Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it may act on the mTOR pathway, which is integral in regulating cell growth and metabolism .
- Inflammasome Modulation : Similar compounds have shown potential as inhibitors of the NLRP3 inflammasome, suggesting that this compound may also influence inflammatory responses by modulating IL-1β release .
Biological Activity Data
Recent studies have reported various biological activities associated with this compound. Below is a summarized table of findings related to its biological effects:
Case Studies and Research Findings
- Kinase Inhibition Studies :
- Inflammatory Response Modulation :
- Structure-Activity Relationship (SAR) :
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific kinases involved in cell signaling pathways. Research indicates that it may interact with the mTOR (mechanistic target of rapamycin) pathway, which is crucial for regulating cell growth and metabolism. Inhibition of this pathway can lead to reduced proliferation of cancer cells, making the compound a potential candidate for cancer therapy.
Anti-inflammatory Effects
The compound has shown promise as an inhibitor of the NLRP3 inflammasome, which plays a key role in inflammatory responses. By modulating the release of interleukin-1β (IL-1β), it may help in treating conditions characterized by chronic inflammation, such as autoimmune diseases.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects and mechanisms of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide:
Kinase Inhibition Studies
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited mTOR activity, leading to decreased viability in various cancer cell lines .
Inflammatory Response Modulation
- Research published in Nature Communications highlighted the compound's ability to reduce IL-1β levels in macrophages, suggesting its potential use in therapies targeting inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy and selectivity of this compound. Modifications to the piperazine and sulfonamide groups can significantly influence its biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Piperazine Substituents | Altered binding affinity to target kinases |
| Sulfonamide Variants | Enhanced solubility and bioavailability |
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S/c1-16-14-19(8-9-21(16)28-3)29(26,27)23-15-20(17-4-6-18(22)7-5-17)25-12-10-24(2)11-13-25/h4-9,14,20,23H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWOOXMWTARDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













